2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid
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Overview
Description
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid is a chemical compound that belongs to the class of amino acids. It features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 4-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the pentanoic acid moiety[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino .... The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of the amino group can lead to the formation of nitro compounds.
Reduction: Reduction of the pyrazole ring can result in the formation of pyrazolidine derivatives.
Substitution: Substitution reactions can yield various alkylated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole ring makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.
Medicine: In medicine, this compound has shown promise in preclinical studies for its anti-inflammatory and analgesic properties. It may be used in the development of new therapeutic agents for pain management and inflammation.
Industry: In the industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The amino group can also form hydrogen bonds with biological molecules, enhancing its biological activity.
Comparison with Similar Compounds
2-Amino-3-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid
2-Amino-2-ethyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid
2-Amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoic acid
Uniqueness: 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the amino group at the 2-position. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(4-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7-5-12-13(6-7)8(2)4-10(3,11)9(14)15/h5-6,8H,4,11H2,1-3H3,(H,14,15) |
InChI Key |
ORCDMGVMEDBJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)CC(C)(C(=O)O)N |
Origin of Product |
United States |
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